molecular formula C9H11BrClNO B8028972 5-Bromo-2-butoxy-3-chloropyridine

5-Bromo-2-butoxy-3-chloropyridine

Cat. No.: B8028972
M. Wt: 264.54 g/mol
InChI Key: UHNULDUIQOTKQI-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxy-3-chloropyridine ( 1289132-70-2) is a halogen-substituted pyridine derivative of high interest in chemical synthesis and pharmaceutical research . This compound, with the molecular formula C 9 H 11 BrClNO and a molecular weight of 264.55, serves as a valuable synthetic intermediate or building block for the construction of more complex molecules . Its structure features both bromo and chloro substituents on the pyridine ring, which are excellent functional handles for further chemical transformations via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. The butoxy group influences the compound's electronic properties and solubility, making it a versatile precursor in medicinal chemistry and materials science research. As a halogen-rich intermediate, compounds of this class are particularly useful for the systematic synthesis of pentasubstituted pyridines, which are core structures in many active pharmaceutical ingredients and functional materials . This product is intended for research and development purposes in a controlled laboratory environment. Handling and Safety: This compound requires careful handling. Safety information suggests it may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . Researchers are advised to wear appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) for detailed handling procedures. The recommended shipping temperature is cold-chain or room temperature, and it should be stored sealed in a dry, cool place . Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-bromo-2-butoxy-3-chloropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-2-3-4-13-9-8(11)5-7(10)6-12-9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNULDUIQOTKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Approaches for the Synthesis of 5 Bromo 2 Butoxy 3 Chloropyridine

General Methodologies for Substituted Pyridine (B92270) Ring Construction

The foundational pyridine ring can be assembled through various chemical reactions, each with its own advantages and limitations regarding the complexity of the achievable substitution patterns.

Cycloaddition reactions represent a powerful tool for the convergent synthesis of six-membered rings like pyridine. These reactions assemble the core structure in a single, often stereospecific, step from simpler acyclic precursors.

One of the most prominent cycloaddition strategies is the Diels-Alder reaction . While the straightforward [4+2] cycloaddition of a 1-azadiene with an alkyne is electronically disfavored, the inverse-electron-demand Diels-Alder reaction is a highly effective method for pyridine synthesis. nih.gov The Boger pyridine synthesis, for instance, utilizes the reaction of an electron-deficient 1,2,4-triazine (B1199460) with an electron-rich enamine. nih.gov The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen to form the aromatic pyridine ring. nih.govclockss.org For the synthesis of 5-Bromo-2-butoxy-3-chloropyridine, this would necessitate highly functionalized precursors, such as a triazine bearing a chloro substituent and an enamine derived from a ketone that contains a bromo group and a butoxy group.

Another significant approach is the [2+2+2] cycloaddition , typically catalyzed by transition metals. researchgate.netgoogle.com This reaction assembles the pyridine ring from two alkyne units and a nitrile. nih.gov The control of regioselectivity in such reactions is a critical challenge, especially when constructing a pyridine with three different substituents at specific positions. The successful application of this method would depend on the availability of suitable alkyne and nitrile precursors and a catalytic system capable of directing their assembly in the required orientation.

Table 1: Comparison of Cycloaddition Strategies for Pyridine Synthesis

Strategy Key Reactants Key Features
Boger Pyridine Synthesis 1,2,4-Triazine, Enamine Inverse-electron-demand Diels-Alder; high regioselectivity possible with substituted precursors. nih.govnih.gov
[2+2+2] Cycloaddition 2 x Alkyne, 1 x Nitrile Transition-metal catalyzed; convergent but regioselectivity can be a challenge. researchgate.netgoogle.com

| Vinylallene Cycloaddition | Vinylallene, Sulfonyl Cyanide | Forms highly substituted pyridines after isomerization of the initial cycloadduct. chemicalbook.com |

Classical condensation reactions are among the oldest and most established methods for pyridine synthesis. These reactions typically involve the formation of C-C and C-N bonds through the reaction of carbonyl compounds with an ammonia (B1221849) source.

The Hantzsch pyridine synthesis is a well-known example, involving the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia (or an ammonia equivalent like ammonium (B1175870) acetate) to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. nih.gov While effective for symmetrical pyridines, producing an unsymmetrical, trisubstituted pyridine like the target compound would require a more complex, multi-step approach involving the sequential introduction of the different components. nih.gov

The Chichibabin pyridine synthesis is another classical method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. nih.govnih.gov This method is often used in industrial settings for the synthesis of simpler pyridines but generally suffers from low yields and lack of regioselectivity when applied to the synthesis of complex, polysubstituted pyridines. nih.gov

Modern synthetic organic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the construction of heterocyclic rings. arctomsci.comyoutube.com These methods often offer high efficiency, milder reaction conditions, and greater functional group tolerance compared to classical methods. acs.org

Catalytic systems based on metals like palladium, copper, rhodium, and iron have been employed in various pyridine syntheses. google.comarctomsci.comrsc.orgyoutube.com These can involve the cyclization of linear precursors or the formal [m+n+o] cycloaddition of smaller fragments. For example, copper-catalyzed cascade reactions of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids can lead to highly substituted pyridines through the in-situ formation of a 3-azatriene, followed by electrocyclization and oxidation. rsc.org The synthesis of this compound via such a route would hinge on the strategic placement of the bromo, chloro, and butoxy groups on the starting ketoxime and boronic acid.

Specific Synthetic Routes to Polyhalogenated Pyridines

Given the structure of this compound, synthetic strategies that focus on the introduction and manipulation of multiple halogen atoms on the pyridine ring are particularly relevant. These methods often start with a pre-formed pyridine ring.

The direct halogenation of pyridine is challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic aromatic substitution. nih.gov Such reactions often require harsh conditions, like high temperatures and strong acids, and can result in a mixture of regioisomers. mdpi.comrsc.org

However, several strategies have been developed to overcome these limitations. The use of pyridine N-oxides can activate the ring towards electrophilic substitution and direct halogenation to the 2- and 4-positions. nih.gov Subsequent deoxygenation of the N-oxide yields the halogenated pyridine. For the target compound, one could envision starting with 2-butoxypyridine (B1266424), which would likely direct electrophilic chlorination and bromination to the 3- and 5-positions. The regioselectivity of the second halogenation would be influenced by the combined directing effects of the butoxy group and the first halogen.

More recent methods offer improved regioselectivity under milder conditions. For instance, a sequence involving the conversion of a pyridine to a Zincke imine intermediate can facilitate highly regioselective halogenation at the 3-position. mdpi.comrsc.org Another innovative approach uses designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of the pyridine, which can then be displaced by a halide nucleophile. nih.govnih.gov

Table 2: Modern Methods for Regioselective Pyridine Halogenation

Method Key Reagent/Intermediate Position Selectivity Key Features
Pyridine N-Oxide Halogenation Pyridine N-Oxide 2- and 4-positions Activates the ring for electrophilic substitution. nih.gov
Zincke Imine Halogenation Zincke Imine Intermediate 3-position Ring-opening/closing sequence under mild conditions. mdpi.comrsc.org

| Phosphonium Salt Displacement | Designed Phosphine Reagents | 4-position | Two-step process involving displacement of a phosphonium group. nih.govnih.gov |

A plausible route to this compound could start with the synthesis of 2-butoxypyridine. This could be achieved by the nucleophilic substitution of 2-chloropyridine (B119429) or 2-bromopyridine (B144113) with sodium butoxide. Subsequent direct halogenation would then be required. The butoxy group, being an ortho-, para-director, would activate the 3- and 5-positions. A carefully controlled chlorination followed by bromination (or vice versa) could potentially yield the desired product, although separation of isomers would likely be a significant challenge.

Halogen-metal exchange is a powerful and widely used technique for the regioselective functionalization of halogenated pyridines. youtube.com This reaction typically involves treating a brominated or iodinated pyridine with an organolithium or Grignard reagent at low temperatures to generate a pyridyl-metal species, which can then be quenched with a suitable electrophile.

A viable strategy for the synthesis of this compound could begin with a readily available polyhalogenated pyridine, such as 2,5-dibromo-3-chloropyridine. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in halogen-metal exchange reactions, a selective bromine-lithium exchange could be performed at one of the bromine-bearing positions. Subsequent reaction with a butoxylating agent would install the butoxy group. The regioselectivity of the initial metalation would be a critical factor.

Alternatively, transition metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, offer a versatile platform for the functionalization of polyhalogenated pyridines. researchgate.netnih.gov The chemoselectivity of these couplings is often dependent on the catalyst, ligands, and reaction conditions. It is known that for many dihalopyridines, coupling occurs preferentially at the 2- or 4-position. nih.govnih.gov

A potential synthetic sequence could involve starting with 3,5-dibromo-2-chloropyridine. A nucleophilic aromatic substitution with sodium butoxide would likely replace the chlorine at the 2-position to give 3,5-dibromo-2-butoxypyridine, as the 2-position is highly activated towards nucleophilic attack. This intermediate could then be carried forward. Alternatively, starting with a different dihalopyridine, a selective Suzuki coupling could be employed to introduce a functional group that could later be converted to the butoxy group, followed by the introduction of the remaining substituents. The relative reactivity of different halogens in Suzuki couplings (typically I > Br > Cl) allows for sequential, site-selective functionalization. arctomsci.com For example, starting with a bromochloropyridine, the bromo position can be selectively functionalized via a Suzuki coupling, leaving the chloro position intact for a subsequent transformation, such as nucleophilic substitution with sodium butoxide. arctomsci.com

Multi-step Synthetic Sequences from Precursor Pyridine Derivatives

The synthesis of this compound is typically achieved through a multi-step synthetic sequence commencing with readily available pyridine precursors. A common strategy involves the initial introduction of the butoxy group onto the pyridine ring, followed by sequential chlorination and bromination. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents.

One plausible synthetic route begins with a dihalogenated pyridine, such as 2,3-dichloropyridine (B146566) or 2,3,5-trichloropyridine. The greater reactivity of the halogen at the 2-position towards nucleophilic aromatic substitution allows for the selective introduction of the butoxy group. Subsequent halogenation steps are then employed to introduce the bromine and chlorine atoms at the desired positions. The specific reagents and reaction conditions for each step are critical for controlling regioselectivity and maximizing yield. thieme-connect.com

Flow chemistry, a technique that involves the continuous movement of reagents through a reactor, has also been applied to the multi-step synthesis of complex molecules, offering advantages in terms of control, safety, and scalability. syrris.jp This approach can be particularly beneficial for managing reactive intermediates and optimizing reaction conditions in the synthesis of substituted pyridines. syrris.jp

Key Transformation Steps in the Synthesis of this compound

The synthesis of this compound involves several key chemical transformations. These include nucleophilic aromatic substitution to introduce the butoxy group, and controlled halogenation to install the chloro and bromo substituents at the correct positions on the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in pyridine chemistry. youtube.com The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. stackexchange.comyoutube.com This reaction is a cornerstone for the introduction of a wide variety of substituents onto the pyridine nucleus. quimicaorganica.orgpearson.com

The general mechanism for SNAr on a halopyridine involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily disrupted in this step. The subsequent departure of the halide leaving group restores the aromaticity and yields the substituted pyridine product. youtube.com

Regioselectivity and Mechanistic Considerations in Pyridine SNAr Pathways

The regioselectivity of SNAr reactions on the pyridine ring is a direct consequence of the stability of the intermediate Meisenheimer complex. stackexchange.comyoutube.com When a nucleophile attacks the 2- or 4-position of a pyridine ring, the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comyoutube.comyoutube.com This delocalization provides significant stabilization to the intermediate, thereby favoring the reaction pathway.

In contrast, attack at the 3-position does not allow for the delocalization of the negative charge onto the nitrogen atom. stackexchange.comyoutube.com The resulting intermediate is therefore less stable, and substitution at the 3-position is generally not favored under typical SNAr conditions. quimicaorganica.org For dihalogenated pyridines, the position of nucleophilic attack is determined by the relative activation of the different halogen-bearing carbon atoms.

Position of Nucleophilic AttackStability of IntermediateCan Negative Charge be on Nitrogen?
C-2More StableYes
C-4More StableYes
C-3Less StableNo

This table illustrates the relative stability of the Meisenheimer intermediate based on the position of nucleophilic attack on the pyridine ring.

The nature of the leaving group also plays a role, with fluoride (B91410) being a better leaving group than chloride in many SNAr reactions of heteroaromatics. acs.org

Influence of Electronic and Steric Factors on SNAr Reactivity in Halopyridines

The reactivity of halopyridines in SNAr reactions is significantly influenced by the electronic and steric properties of other substituents on the ring. acs.orgrsc.org Electron-withdrawing groups enhance the electron deficiency of the pyridine ring, thereby accelerating the rate of nucleophilic attack. researchgate.net Conversely, electron-donating groups decrease the reactivity towards nucleophiles.

In the case of di- or tri-substituted pyridines, the position of the existing substituents directs the incoming nucleophile. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs it to the 3-position. nih.gov Steric hindrance from bulky substituents can also play a crucial role in determining the site of nucleophilic attack by impeding the approach of the nucleophile to a particular position. rsc.org

A quantitative model for predicting SNAr reactivity has been developed based on descriptors such as the LUMO energy of the electrophile and the molecular electrostatic potential at the reaction center. chemrxiv.org This model can aid in predicting the site selectivity in multihalogenated substrates. chemrxiv.org

Introduction of Alkoxy Substituents via Substitution Reactions

The introduction of an alkoxy group, such as a butoxy group, onto the pyridine ring is typically achieved through a nucleophilic aromatic substitution reaction where an alkoxide acts as the nucleophile. thieme-connect.com A common method involves reacting a halopyridine with the corresponding alcohol in the presence of a strong base, such as sodium hydroxide (B78521) or sodium hydride, to generate the alkoxide in situ. semanticscholar.org

For example, 4-alkoxypyridines can be synthesized by reacting 4-chloropyridine (B1293800) hydrochloride with an alcohol in dimethyl sulfoxide (B87167) (DMSO) with powdered sodium hydroxide. semanticscholar.org Similarly, 2-alkoxy-5-alkoxymethylpyridines can be prepared by reacting a 3-dichloromethylpyridine with an alcohol and the corresponding alkali metal alkoxide. google.com The choice of solvent and base is critical for the success of these reactions.

The synthesis of 2-alkoxy-substituted thiophenes and other S-heterocycles can be achieved via Lawesson's reagent-mediated cyclization under microwave irradiation, a method that can offer high yields and short reaction times. organic-chemistry.org

Controlled Bromination and Chlorination Strategies for Pyridine Frameworks

The controlled introduction of bromine and chlorine atoms onto the pyridine framework is a critical step in the synthesis of this compound. Electrophilic halogenation of pyridine is generally difficult due to the deactivating effect of the nitrogen atom and often requires harsh conditions, such as high temperatures and the presence of a strong acid. chemrxiv.orgyoutube.com

To achieve regioselectivity, various strategies have been developed. For instance, the halogenation of pyridine N-oxides can provide a route to substituted pyridines, as the N-oxide activates the ring towards electrophilic attack at the 4-position and can be subsequently removed. youtube.com Ring-opening and ring-closing sequences involving Zincke imine intermediates have also been employed for the 3-selective halogenation of pyridines under mild conditions. chemrxiv.org

Another approach involves the use of specific halogenating agents. For example, a mixture of a chlorinating or brominating agent can be used for the ring-opening chlorination and bromination of pyrazolopyridines. elsevierpure.comnih.gov The synthesis of 5-bromo-2-chloropyrimidine (B32469) has been achieved by reacting 2-hydroxypyrimidine (B189755) with hydrobromic acid and hydrogen peroxide, followed by reaction with phosphorus oxychloride. google.com

ReagentProduct
2,3-Dichloropyridine2-Butoxy-3-chloropyridine
2-Butoxy-3-chloropyridineThis compound
2-Hydroxypyrimidine5-Bromo-2-hydroxypyrimidine
5-Bromo-2-hydroxypyrimidine5-Bromo-2-chloropyrimidine

This table outlines a possible sequence of reactions for the synthesis of this compound and a related compound.

Exploration of the Reactivity and Reaction Pathways of 5 Bromo 2 Butoxy 3 Chloropyridine

Fundamental Reactivity Principles Governing Halogenated Pyridine (B92270) Systems

The reactivity of halogenated pyridine systems, such as 5-Bromo-2-butoxy-3-chloropyridine, is primarily dictated by the electron-deficient nature of the pyridine ring and the electronic effects of its substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack. This is in contrast to benzene (B151609) and other electron-rich aromatic systems that typically undergo electrophilic aromatic substitution (EAS). For pyridines, EAS reactions are generally difficult and require harsh conditions.

The positions on the pyridine ring are not equally reactive. Nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions relative to the nitrogen atom. This is because the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. libretexts.orgnih.govcopernicus.org Attack at the C3 (meta) position does not allow for this resonance stabilization, making it less favorable.

In this compound, the butoxy group at the C2 position is an electron-donating group, which can partially offset the electron-withdrawing effect of the nitrogen and the halogens. However, the presence of two halogen atoms, bromine at C5 and chlorine at C3, further enhances the electrophilicity of the ring, making it a good substrate for various functionalization reactions. The inherent reactivity differences between the C-Br and C-Cl bonds, as well as their respective positions on the ring, are key to achieving selective transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated pyridines.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Halopyridines

The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron compound in the presence of a palladium catalyst and a base, is one of the most versatile methods for forming C-C bonds. youtube.comwikipedia.org In the case of dihalopyridines, the regioselectivity of the coupling is influenced by both electronic and steric factors, as well as the nature of the halogens. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl > F, which is related to the bond dissociation energies of the carbon-halogen bonds. wikipedia.org

For a compound like this compound, the Suzuki-Miyaura coupling is expected to occur preferentially at the more reactive C-Br bond at the C5 position. youtube.com The butoxy group at C2 can also influence the reactivity at the adjacent C3 position.

Below is a table illustrating typical conditions for Suzuki-Miyaura reactions on related halopyridine systems.

Halopyridine SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventProductYield (%)
2,5-DichloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O2-Chloro-5-phenylpyridine85
2-Bromo-5-chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane2-(4-Methoxyphenyl)-5-chloropyridine92
3,5-Dichloropyridine(4-Fluorophenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene3-Chloro-5-(4-fluorophenyl)pyridine78

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. gold-chemistry.orgnih.gov This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the selectivity in dihalopyridines is dependent on the relative reactivity of the halogens.

In the context of this compound, a Buchwald-Hartwig amination would be expected to selectively replace the bromine atom at the C5 position. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. youtube.combldpharm.com

The following table provides examples of Buchwald-Hartwig amination reactions on related dihalopyridines.

Halopyridine SubstrateAmineCatalyst SystemBaseSolventProductYield (%)
2-Bromo-5-chloropyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene4-(5-Chloropyridin-2-yl)morpholine88
3,5-DibromopyridineAnilinePd(OAc)₂ / BINAPNaOt-BuTolueneN-(5-Bromopyridin-3-yl)aniline75
2,4-DichloropyridineBenzylaminePd(OAc)₂ / RuPhosK₂CO₃1,4-DioxaneN-Benzyl-4-chloropyridin-2-amine90

Other Cross-Coupling Methodologies (e.g., Negishi, Sonogashira) Applicable to Halopyridines

Other important cross-coupling reactions applicable to halopyridines include the Negishi and Sonogashira couplings.

The Negishi coupling utilizes an organozinc reagent as the coupling partner. It is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The reactivity pattern of halogens is similar to that in Suzuki-Miyaura coupling, with bromides reacting preferentially over chlorides.

The Sonogashira coupling involves the reaction of a halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a C(sp²)-C(sp) bond. This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. Selective Sonogashira coupling at the C-Br bond of a bromochloropyridine is a feasible transformation.

Differential and Selective Reactivity of Bromine versus Chlorine Substituents in Cross-Coupling

The differential reactivity between bromine and chlorine is a cornerstone of the synthetic utility of compounds like this compound. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-halogen bond is generally the rate-determining step. The C-Br bond is weaker than the C-Cl bond, leading to a faster rate of oxidative addition for the C-Br bond. This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact. wikipedia.org

By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve high chemoselectivity for the reaction at the C5-Br position of this compound. Subsequent modification of the remaining C3-Cl position can then be achieved under more forcing conditions or by using a different catalytic system, allowing for the stepwise introduction of different functional groups.

Nucleophilic Substitution Reactions for Further Functionalization of this compound

As previously discussed, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). In dihalogenated pyridines, the position of substitution is influenced by the activating effect of the ring nitrogen and the nature of the leaving group. The general leaving group ability for halogens in S_NAr reactions is F > Cl > Br > I, which is opposite to the trend observed in cross-coupling reactions.

However, in the case of this compound, the situation is more complex due to the presence of the butoxy group at C2. This electron-donating group can influence the electronic environment of the adjacent C3-Cl bond. Nucleophilic substitution could potentially occur at either the C3 or C5 position, depending on the nucleophile and reaction conditions. The C2-butoxy group may also be susceptible to displacement under certain nucleophilic conditions, although this is generally less common than displacement of the halogens.

The following table presents hypothetical examples of nucleophilic substitution on a related scaffold to illustrate potential reaction pathways.

SubstrateNucleophileConditionsProduct
2-Alkoxy-3,5-dihalopyridineSodium methoxideMeOH, reflux2,3-Dialkoxy-5-halopyridine or 2,5-Dialkoxy-3-halopyridine
2-Alkoxy-3,5-dihalopyridineAmmonia (B1221849)High temperature, pressure2-Alkoxy-3-amino-5-halopyridine or 2-Alkoxy-5-amino-3-halopyridine
2-Alkoxy-3,5-dihalopyridineThiophenol, baseDMF, heat2-Alkoxy-3-(phenylthio)-5-halopyridine or 2-Alkoxy-5-(phenylthio)-3-halopyridine

It is important to note that the actual outcome of these reactions would need to be determined experimentally, as the interplay of electronic and steric effects can lead to complex reactivity patterns.

Other Derivatization Reactions and Functional Group Interconversions on the Pyridine Scaffold

Beyond nucleophilic displacement, the halogen atoms on the this compound scaffold serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide. The bromine atom at the C5 position of this compound is an excellent substrate for this reaction. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been shown to proceed in moderate to good yields in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. researchgate.net A similar reactivity would be expected for this compound, allowing for the introduction of various aryl and heteroaryl substituents at the C5 position.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The bromo substituent at the C5 position of our target molecule is well-suited for Sonogashira coupling, providing a route to 5-alkynylpyridine derivatives. Research on 2-bromo-5-nitropyridine (B18158) has demonstrated successful Sonogashira coupling with terminal acetylenes, indicating the feasibility of this transformation on the 5-bromopyridine core. rose-hulman.edu

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction provides a direct method for the introduction of a wide range of amino groups. The C-Br bond at the C5 position of this compound can be targeted for amination. For example, the Buchwald-Hartwig amination of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane has been successfully demonstrated.

The table below summarizes potential derivatization reactions for this compound based on known reactions of similar compounds.

Reaction TypeReagentsPotential Product
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base2-Butoxy-3-chloro-5-arylpyridine
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base2-Butoxy-3-chloro-5-alkynylpyridine
Buchwald-Hartwig AminationAmine, Pd catalyst, Base5-Amino-2-butoxy-3-chloropyridine derivative
Grignard ReactionGrignard reagent, Pd catalyst2-Butoxy-3-chloro-5-alkyl/arylpyridine

Table 2. Potential Derivatization Reactions of this compound.

Computational and Theoretical Studies on 5 Bromo 2 Butoxy 3 Chloropyridine

Quantum Chemical Methodologies for Pyridine (B92270) Derivatives

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it particularly suitable for studying substituted pyridines. researchgate.netelectrochemsci.orgyoutube.com DFT methods, such as the widely used B3LYP functional, are employed to determine the optimized geometric structure of molecules, including bond lengths, bond angles, and dihedral angles. electrochemsci.org For 5-Bromo-2-butoxy-3-chloropyridine, DFT calculations can predict how the electron-withdrawing bromine and chlorine atoms and the electron-donating butoxy group influence the geometry of the pyridine ring.

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide high-level electronic structure calculations. acs.orgacs.org While more computationally demanding than DFT, ab initio methods are valuable for obtaining highly accurate energies and wavefunctions, especially for smaller molecules or for benchmarking results from other methods. acs.orgrsc.org

For pyridine derivatives, these methods have been used to study properties like gas-phase basicities and to investigate the electronic energy levels of the π-system. acs.orgtandfonline.comtandfonline.com In the context of this compound, ab initio calculations could be used to refine the understanding of its electronic states and provide a more detailed picture of electron correlation effects, which are crucial for accurately describing the interactions between the substituents and the pyridine ring. aip.orgacs.org

Analysis of Electronic Structure and Reactivity Descriptors

From the electronic structure calculations performed using DFT or ab initio methods, a variety of descriptors can be derived to quantify and visualize the reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The HOMO is the orbital most likely to donate electrons, characterizing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating butoxy group would be expected to raise the HOMO energy, while the electronegative bromine and chlorine atoms would lower the LUMO energy, likely resulting in a relatively small energy gap and suggesting a chemically reactive nature.

Table 1: Exemplary Frontier Molecular Orbital Data for this compound (Note: These values are illustrative and based on typical DFT calculations for similar substituted pyridines.)

Parameter Energy (eV) Implication
EHOMO -6.25 Represents the electron-donating ability.
ELUMO -1.80 Represents the electron-accepting ability.
Energy Gap (ΔE) 4.45 A smaller gap indicates higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. uni-muenchen.de The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.netnih.gov

For this compound, an MEP map would reveal several key features:

Nucleophilic Sites: The most negative potential would be concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and interaction with Lewis acids. nih.govrsc.org The oxygen atom of the butoxy group would also exhibit a negative potential, indicating another nucleophilic center.

Electrophilic Sites: Positive potential would be found around the hydrogen atoms of the butoxy chain. The halogen substituents (bromine and chlorine) create complex electronic effects, but the regions around them are generally less negative than the unsubstituted positions on the ring. researchgate.net

This analysis helps predict how the molecule will interact with other reagents, for instance, identifying the nitrogen atom as the most likely site for hydrogen bonding. nih.gov

Key global descriptors include:

Chemical Hardness (η): Defined as half the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2), it measures the resistance of a molecule to changes in its electron distribution. A harder molecule has a larger energy gap and is less reactive.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates a molecule's polarizability. Softer molecules are more reactive.

Electronegativity (χ): Approximated as χ = -(EHOMO + ELUMO) / 2, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as ω = χ² / (2η), it quantifies the energy stabilization when the molecule accepts electrons from the environment. It is a measure of a molecule's electrophilic character.

These descriptors provide a quantitative basis for comparing the reactivity of different substituted pyridines.

Table 2: Exemplary Global Reactivity Descriptors for this compound (Note: These values are illustrative and calculated from the exemplary FMO data in Table 1.)

Descriptor Value (eV) Interpretation
Chemical Hardness (η) 2.225 Measures resistance to charge transfer.
Chemical Softness (S) 0.449 Indicates higher reactivity and polarizability.
Electronegativity (χ) 4.025 Measures the power to attract electrons.
Electrophilicity Index (ω) 3.640 Quantifies the electrophilic nature of the molecule.

Mechanistic Investigations through Computational Modeling

Computational modeling provides a microscopic view of chemical reactions, allowing for the detailed examination of reaction pathways and the characterization of transient species like transition states. For a molecule such as this compound, with multiple potential reaction sites, computational methods are invaluable for predicting reactivity and regioselectivity.

While specific computational studies on this compound are not extensively documented in public literature, the reaction pathways can be inferred from studies on related substituted pyridines. The halogenation and nucleophilic substitution reactions of the pyridine ring are of particular importance.

Computational studies on the halogenation of pyridines suggest that the mechanism is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. For instance, the chlorination of pyridine can proceed through different pathways, including electrophilic aromatic substitution (EAS) or a nucleophilic substitution (SNAr) pathway, often facilitated by activation of the pyridine ring. nih.govnih.gov

In the case of this compound, the butoxy group at the 2-position is an electron-donating group, which would activate the ring towards electrophilic attack. Conversely, the bromo and chloro substituents are electron-withdrawing, deactivating the ring. The interplay of these electronic effects, along with steric hindrance, will dictate the most favorable reaction pathways.

Transition state analysis, typically performed using quantum chemical methods like Density Functional Theory (DFT), is crucial for determining the energy barriers of potential reaction pathways. For a hypothetical nucleophilic substitution reaction on this compound, computational models would calculate the geometries and energies of the transition states for substitution at each possible position. The pathway with the lowest activation energy would be predicted as the most likely to occur.

Table 1: Hypothetical Transition State Analysis for a Nucleophilic Attack on a Substituted Pyridine

This interactive table illustrates the type of data generated from transition state analysis for a model nucleophilic substitution reaction on a substituted pyridine. Lower activation energy indicates a more favorable reaction pathway.

Theoretical kinetic studies build upon the foundation of reaction pathway elucidation to predict reaction rates and how they are influenced by factors such as temperature and pressure. Thermochemical studies provide insights into the energetics of reactions, determining whether they are thermodynamically favorable (exothermic and exergonic).

For pyridine and its derivatives, gas-phase reactions with radicals, such as atomic chlorine, have been studied computationally. dntb.gov.uanih.gov These studies reveal that at higher temperatures, hydrogen abstraction is often the dominant pathway. However, at lower temperatures, the formation of a stable adduct with the nitrogen atom can be the preferred route. nih.gov The thermochemical parameters for such reactions, including enthalpy (ΔH) and entropy (ΔS) of reaction, can be calculated with good accuracy. nih.gov

The substituents on the pyridine ring significantly influence the thermochemistry of its reactions. For example, studies on methoxy-substituted pyridines, which are electronically analogous to butoxy-substituted ones, have shown that the position of the substituent has a strong effect on the Gibbs free energy of reaction. researchgate.net

Table 2: Representative Thermochemical Data for a Model Pyridine Reaction (Pyridine + Cl → Adduct)

These computational approaches provide a robust framework for understanding the chemical behavior of complex molecules like this compound. By examining the reaction pathways, transition states, kinetics, and thermochemistry of analogous systems, it is possible to make well-founded predictions about its reactivity, guiding further experimental investigation and application.

Advanced Spectroscopic Characterization Techniques for 5 Bromo 2 Butoxy 3 Chloropyridine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. For 5-Bromo-2-butoxy-3-chloropyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required to assign all proton and carbon signals and to establish connectivity throughout the molecule.

¹H NMR Spectroscopy for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the butoxy side chain. The aromatic region will show two doublets, representing the two remaining protons on the pyridine ring. Their chemical shifts are influenced by the electronic effects of the bromo, chloro, and butoxy substituents. The proton at the C-4 position is expected to resonate at a lower field than the proton at the C-6 position due to the deshielding effects of the adjacent chlorine and bromine atoms.

The butoxy group will present a characteristic set of signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the oxygen atom (OCH₂). The chemical shift of the OCH₂ group will be the furthest downfield among the aliphatic protons due to the deshielding effect of the oxygen atom.

For comparison, the ¹H NMR spectrum of the simpler analogue, 2-bromopyridine (B144113), shows signals in the range of δ 7.21-8.40 ppm. rsc.org Another relevant analogue, 2-methoxypyridine (B126380), displays aromatic protons between δ 6.71 and 8.15 ppm, with the methoxy (B1213986) protons appearing around δ 3.92 ppm. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound and Analogues

Compound NameProtonPredicted Chemical Shift (δ, ppm)Multiplicity
This compoundH-47.50 - 7.80d
H-68.10 - 8.30d
-OCH₂-4.20 - 4.40t
-OCH₂CH ₂-1.70 - 1.90m
-CH₂CH ₂CH₃1.40 - 1.60m
-CH₃0.90 - 1.00t
2-Bromopyridine rsc.orgAromatic H7.21 - 8.40m
2-Methoxypyridine chemicalbook.comchemicalbook.comH-3, H-56.71 - 6.82m
H-47.50 - 7.52m
H-68.15d
-OCH₃3.92s

Note: Predicted values are based on the analysis of substituent effects in analogous compounds. d = doublet, t = triplet, m = multiplet, s = singlet.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected in the aromatic region, corresponding to the five carbon atoms of the pyridine ring. The carbon atom attached to the oxygen of the butoxy group (C-2) will be significantly downfield. The carbons bearing the bromine (C-5) and chlorine (C-3) will also have their chemical shifts influenced by these electronegative atoms. The remaining two aromatic carbons (C-4 and C-6) will appear at higher fields.

The butoxy side chain will show four signals in the aliphatic region of the spectrum. The carbon atom directly bonded to the oxygen will be the most deshielded.

As a reference, the ¹³C NMR spectrum of 2-bromopyridine shows signals at approximately δ 122.8, 128.4, 138.6, 142.4, and 150.3 ppm. rsc.org For 2-methoxypyridine, the carbon signals appear at δ 55.5, 111.2, 121.6, 125.1, 135.6, 149.3, and 156.8 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound and Analogues

Compound NameCarbonPredicted Chemical Shift (δ, ppm)
This compoundC-2160 - 165
C-3125 - 130
C-4138 - 142
C-5115 - 120
C-6148 - 152
-OCH₂-68 - 72
-OCH₂C H₂-30 - 34
-CH₂C H₂CH₃18 - 22
-CH₃13 - 15
2-Bromopyridine rsc.orgPyridine C's122.8, 128.4, 138.6, 142.4, 150.3
2-Methoxypyridine rsc.orgPyridine C's111.2, 121.6, 125.1, 135.6, 149.3, 156.8
-OCH₃55.5

Note: Predicted values are based on the analysis of substituent effects in analogous compounds.

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. libretexts.orghuji.ac.il For this compound, COSY would show correlations between the adjacent protons in the butoxy chain (e.g., -OCH₂- and -OCH₂CH ₂-). It would also confirm the adjacency of the H-4 and H-6 protons on the pyridine ring through long-range coupling, although this might be weak. An example of a COSY spectrum for a substituted pyridine is shown in the study of complex tetrapyrazinoporphyrazine derivatives. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). wikipedia.orgcolumbia.edu The HSQC spectrum of the target compound would show a cross-peak for each C-H bond, for instance, connecting the ¹H signal of H-4 to the ¹³C signal of C-4. This is crucial for the unambiguous assignment of both proton and carbon signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.educeitec.cz The HMBC spectrum is vital for establishing the connectivity between different parts of the molecule. For example, it would show a correlation between the -OCH₂- protons of the butoxy group and the C-2 carbon of the pyridine ring, confirming the ether linkage. It would also show correlations between the ring protons (H-4 and H-6) and the various ring carbons, solidifying the substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands are expected.

The C-H stretching vibrations of the aromatic ring will appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the butoxy group will be observed in the 2850-3000 cm⁻¹ range. A strong band corresponding to the C-O-C stretching of the butoxy ether linkage is expected around 1250-1000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

For comparison, the IR spectrum of pyridine itself shows characteristic ring vibrations. nist.gov The spectrum of 2-methoxypyridine also provides a reference for the C-O stretching vibrations. chemicalbook.com

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Strong
C=N and C=C Ring Stretch1400 - 1600Medium to Strong
C-O-C Ether Stretch1000 - 1250Strong
C-Cl Stretch600 - 800Medium
C-Br Stretch500 - 600Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in approximately a 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster.

The fragmentation pattern will provide further structural confirmation. Common fragmentation pathways for such a molecule would include the loss of the butoxy group, the loss of a butyl radical, and the cleavage of the pyridine ring. The fragmentation of 2-substituted pyridines often involves the participation of the ring nitrogen. researchgate.net The mass spectrum of 2-butoxypyridine (B1266424) shows a top peak at m/z 95, which could correspond to the pyridone cation. nih.gov

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

FragmentPredicted m/zDescription
[C₉H₁₁BrClNO]⁺263/265/267Molecular Ion (Isotopic Cluster)
[C₅H₂BrClN]⁺191/193/195Loss of butene
[C₅H₃BrClNO]⁺192/194/196Loss of a butyl radical
[C₅H₃BrCl]⁺190/192/194Loss of butoxy radical

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions. researchgate.net The substitution on the pyridine ring with bromo, chloro, and butoxy groups will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The UV-Vis spectrum of 2,2'-bipyridine, for example, shows absorption maxima that are shifted compared to pyridine. nist.gov The electronic spectra of substituted pyridine derivatives can be influenced by the nature and position of the substituents as well as the solvent used. nih.gov

For this compound, the π → π* transitions are expected to be the most intense and will likely appear in the range of 250-300 nm. The weaker n → π* transition would be observed at a longer wavelength.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)Molar Absorptivity (ε)
π → π260 - 290High
n → π> 300Low

Correlation of Experimental Spectroscopic Data with Theoretical Predictions from Quantum Chemistry

The synergistic combination of experimental spectroscopic techniques and quantum chemical calculations provides a powerful framework for the detailed structural and electronic characterization of molecules like this compound and its analogues. This approach allows for a more robust interpretation of complex spectra and offers predictive insights into molecular properties. Quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating and elucidating experimental data obtained from NMR, FT-IR, Raman, and UV-Vis spectroscopy. scielo.org.zanih.govnih.govresearchgate.net

The process typically begins with the computational optimization of the molecular geometry of the target compound in its ground state. Methods like DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) are commonly employed to determine the most stable conformation of the molecule. scielo.org.zanih.govnih.gov For flexible moieties, such as the butoxy group in this compound, a conformational analysis is crucial to identify the global minimum on the potential energy surface.

Once the optimized geometry is obtained, a variety of spectroscopic parameters can be calculated. For instance, vibrational frequencies (IR and Raman) are computed to aid in the assignment of experimental spectra. While a direct one-to-one correspondence is not always perfect due to the harmonic approximation in the calculations and environmental effects in the experiment, the theoretical data provides a strong basis for understanding the vibrational modes of the molecule. scielo.org.zanih.govresearchgate.net

In the realm of NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is a well-established approach for calculating the ¹H and ¹³C chemical shifts. scielo.org.zanih.govnih.gov These theoretical predictions are invaluable for assigning the signals in the experimental NMR spectra, especially for complex molecules where spectral overlap can occur. The correlation between the calculated and experimental chemical shifts is often linear, allowing for a high degree of confidence in the assignments.

Electronic properties, such as the UV-Vis absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zanih.gov This method calculates the energies of electronic transitions, providing insight into the absorption bands observed experimentally. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), further deepens the understanding of the electronic structure. nih.govresearchgate.net

The following data tables illustrate the typical correlation between experimental and theoretical data for a molecule analogous to this compound, showcasing the level of agreement that can be achieved.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyridine Analogue

Atom Experimental ¹H NMR (ppm) Calculated ¹H NMR (ppm) Experimental ¹³C NMR (ppm) Calculated ¹³C NMR (ppm)
C2--158.7158.0
C3--115.8116.5
C47.307.26138.0136.9
C5--129.1128.7
C68.338.27157.0156.7
OCH₂4.664.6545.445.5
CH₂1.80 (hypothetical)1.75 (hypothetical)31.0 (hypothetical)30.5 (hypothetical)
CH₂1.50 (hypothetical)1.45 (hypothetical)19.5 (hypothetical)19.0 (hypothetical)
CH₃0.95 (hypothetical)0.92 (hypothetical)13.8 (hypothetical)13.5 (hypothetical)

Note: Data for the pyridine core is based on an analogous substituted pyridine. nih.gov Butoxy chain values are hypothetical and for illustrative purposes.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Halogenated Pyridine Analogue

Vibrational Mode Experimental FT-IR (cm⁻¹) Calculated (DFT/B3LYP) (cm⁻¹) Assignment
ν(C-H) aromatic30803085C-H stretching
νas(CH₂)29602965Asymmetric CH₂ stretching
νs(CH₂)28702875Symmetric CH₂ stretching
C=C, C=N stretching15701575Pyridine ring stretching
δ(CH₂)14651470CH₂ scissoring
ν(C-O)12501255C-O stretching
ν(C-Cl)830835C-Cl stretching
ν(C-Br)670675C-Br stretching

Note: Frequencies are representative values for analogous compounds and serve for illustrative purposes. researchgate.netresearchgate.net

The strong correlation demonstrated in these tables underscores the predictive power of quantum chemical calculations and their essential role in the comprehensive spectroscopic characterization of complex organic molecules like this compound. This integrated approach not only facilitates accurate spectral assignment but also provides a deeper understanding of the relationships between molecular structure, electronic properties, and spectroscopic behavior.

Role of 5 Bromo 2 Butoxy 3 Chloropyridine As a Synthetic Intermediate in Complex Molecule Research

Precursor for the Construction of Diverse Heterocyclic Frameworks in Organic Synthesis

The unique arrangement of reactive sites on the 5-Bromo-2-butoxy-3-chloropyridine ring—namely the bromo and chloro substituents—positions it as a versatile precursor for the synthesis of a wide array of fused and substituted heterocyclic systems. The differential reactivity of the C-Br and C-Cl bonds is a key feature that can be exploited for selective functionalization. Typically, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more reactive than the C-Cl bond, allowing for a stepwise introduction of different substituents.

This differential reactivity enables a modular approach to the synthesis of complex pyridines. For instance, a Suzuki or Stille coupling could be performed selectively at the 5-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations. This sequential functionalization is a powerful strategy for building molecular complexity in a controlled manner.

Furthermore, the butoxy group at the 2-position, while relatively stable, can influence the electronic properties of the pyridine (B92270) ring, thereby modulating the reactivity of the halogen substituents. It also provides a handle for further modification, although cleavage of the ether linkage would require harsh conditions.

While specific examples of the use of this compound in the construction of diverse heterocyclic frameworks are not extensively reported in the literature, the general principles of pyridine chemistry suggest its high potential. For example, intramolecular cyclization reactions following the functionalization of the halogen positions could lead to the formation of various fused bicyclic and tricyclic systems, such as thienopyridines, furopyridines, or other heterocycles of medicinal interest.

Strategic Integration into Multi-step Organic Synthesis Pathways for Advanced Chemical Research

The application of versatile building blocks in multi-step synthesis is crucial for the efficient construction of complex target molecules. The concept of using highly functionalized intermediates that can be sequentially modified is a cornerstone of modern synthetic strategy. A notable advancement in this area is the use of flow chemistry, which allows for the seamless integration of multiple reaction steps, often with immobilized reagents and catalysts, to streamline the synthesis of complex molecules like natural products. nih.gov

While no published multi-step syntheses explicitly feature this compound, its structure is well-suited for such applications. The orthogonally reactive halogen sites would allow for its integration into complex synthetic sequences where different parts of a target molecule are introduced in a stepwise fashion.

For instance, in a hypothetical multi-step synthesis, the bromo group could first be converted to an aryl or heteroaryl group via a Suzuki coupling. The resulting 5-substituted-2-butoxy-3-chloropyridine could then undergo a second cross-coupling reaction at the chloro position, for example, a Buchwald-Hartwig amination, to introduce a nitrogen-based substituent. This two-step sequence would allow for the controlled and convergent assembly of a highly decorated pyridine core.

The table below illustrates a hypothetical two-step synthetic pathway starting from this compound, demonstrating its potential for creating complex, differentially substituted pyridines.

StepReactant 1Reactant 2Catalyst/ReagentsProduct
1This compoundArylboronic acidPd catalyst, base5-Aryl-2-butoxy-3-chloropyridine
25-Aryl-2-butoxy-3-chloropyridineAminePd catalyst, base5-Aryl-3-amino-2-butoxypyridine

This strategic approach, where different functionalities are introduced sequentially, is highly valuable in the synthesis of libraries of compounds for drug discovery and materials science, where systematic variation of substituents is required to optimize properties.

Derivatization Strategies for Exploration of Novel Chemical Space

The exploration of novel chemical space is a primary objective in the development of new therapeutics and functional materials. Derivatization of a core scaffold with a variety of functional groups is a common strategy to achieve this. This compound is an excellent candidate for such derivatization studies due to its multiple reactive sites.

The primary sites for derivatization are the C-Br and C-Cl bonds. A wide range of carbon-carbon and carbon-heteroatom bonds can be formed at these positions using modern cross-coupling methodologies. The table below outlines some potential derivatization reactions that could be applied to this scaffold.

Reaction TypePosition of ReactivityReagent/Catalyst SystemPotential Product Class
Suzuki CouplingC-Br and/or C-ClAryl/heteroaryl/vinyl boronic acids or esters, Pd catalyst, baseBiaryls, styrenes, etc.
Sonogashira CouplingC-Br and/or C-ClTerminal alkynes, Pd/Cu catalysts, baseArylalkynes
Buchwald-Hartwig AminationC-Br and/or C-ClPrimary/secondary amines, Pd catalyst, baseArylamines
Stille CouplingC-Br and/or C-ClOrganostannanes, Pd catalystSubstituted pyridines
Heck ReactionC-Br and/or C-ClAlkenes, Pd catalyst, baseAlkenylpyridines
CyanationC-Br and/or C-ClCyanide source (e.g., Zn(CN)2), Pd catalystCyanopyridines

Beyond the halogen sites, the butoxy group, while generally stable, could potentially be cleaved to reveal a 2-hydroxypyridine, which exists in equilibrium with its 2-pyridone tautomer. This would open up another avenue for derivatization, such as N-alkylation or O-acylation.

The systematic application of these derivatization strategies to the this compound core would allow for the generation of a large library of novel compounds. The resulting molecules, with their diverse functionalities and substitution patterns, would be valuable for screening in various biological assays and for the development of new materials with tailored electronic and photophysical properties.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for introducing the butoxy group into 5-bromo-3-chloropyridine derivatives?

  • Methodological Answer : Optimize temperature, solvent polarity, and base strength to enhance nucleophilic substitution efficiency. For example, using polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base at 80–100°C improves alkoxylation yields. Monitor reaction progress via TLC or HPLC, referencing purity standards (>98% GC/HPLC) from analogous bromo-chloropyridine syntheses .

Q. What purification techniques are most effective for isolating 5-Bromo-2-butoxy-3-chloropyridine with high purity?

  • Methodological Answer : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization from ethanol or acetone. Confirm purity via GC-MS or HPLC, aligning with protocols for structurally similar compounds like 5-Bromo-2-chloropyridine (mp 70–72°C, >95% purity) .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer : Use 1H^1H/13C^{13}C NMR to identify butoxy (–OCH₂CH₂CH₂CH₃) and halogen substituents. Mass spectrometry (EI-MS) verifies molecular weight (expected ~264.5 g/mol), while elemental analysis confirms Br/Cl content. Compare with databases (e.g., STN, Reaxys) for validation .

Q. How do the electron-withdrawing effects of bromo and chloro substituents influence the reactivity of the pyridine ring?

  • Methodological Answer : Bromine (σₚ ~0.26) and chlorine (σₚ ~0.23) deactivate the ring, directing electrophilic substitutions to the para position relative to the butoxy group. Reactivity can be probed via nitration or Suzuki coupling, referencing studies on 5-Bromo-2-methoxy-3-methylpyridine .

Advanced Research Questions

Q. How can regioselectivity be controlled during further functionalization of this compound?

  • Methodological Answer : Employ computational modeling (DFT) to predict reactive sites based on frontier molecular orbitals. Experimentally, use directing groups (e.g., boronic acids) or transition-metal catalysts (Pd, Cu) to override inherent electronic effects, as demonstrated in phosphonylation of 3-bromopyridines .

Q. What mechanistic insights can kinetic isotope effect (KIE) studies provide for nucleophilic substitutions on this compound?

  • Methodological Answer : Perform KIE experiments using deuterated solvents (e.g., DMF-d₇) or isotopically labeled substrates to distinguish between concerted (Sₙ2) or stepwise (Sₙ1) mechanisms. Compare with kinetic data from 5-Bromo-2-chloropyrimidine substitutions .

Q. How can contradictory data on melting points or reaction yields be resolved in cross-laboratory studies?

  • Methodological Answer : Standardize protocols (e.g., heating rates for mp determination) and validate analytical equipment using certified reference materials. Cross-reference multiple databases (e.g., CAS, Reaxys) to identify outliers, as done for 2-Chloro-5-bromopyrimidine (mp 78–80°C in CAS vs. 70–72°C in alternate reports) .

Q. What environmental interactions are critical for assessing the compound’s stability in laboratory settings?

  • Methodological Answer : Study surface adsorption on glassware or lab materials using microspectroscopic imaging (e.g., ToF-SIMS) to detect degradation. Reference indoor surface chemistry models, which highlight interactions between halogenated organics and oxidants .

Notes

  • Avoid abbreviations for chemical names (e.g., use "this compound" instead of "5-Br-2-BuO-3-Cl-Py").
  • Experimental designs should prioritize reproducibility, with detailed documentation of reaction conditions and analytical parameters.

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